5-Methoxy-2-methyl-4-nitroaniline

Description

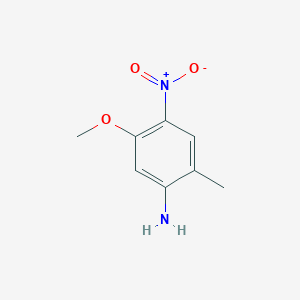

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIGETRPPZVBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345219 | |

| Record name | 5-Methoxy-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106579-00-4 | |

| Record name | 5-Methoxy-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-2-methyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline (CAS: 106579-00-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-methyl-4-nitroaniline (CAS number 106579-00-4), a substituted nitroaniline with potential applications in chemical synthesis and drug discovery. This document collates available physicochemical data, outlines a representative synthetic protocol, and discusses the potential biological activities based on the bioactivity of structurally related compounds. The information is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a multifaceted organic compound with the molecular formula C₈H₁₀N₂O₃.[1][2] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][3]

| Property | Value | Reference |

| CAS Number | 106579-00-4 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Amino-4-methyl-2-nitroanisole, 3-Amino-4-methyl-6-nitro anisole | |

| Appearance | Solid (form not specified) | |

| Melting Point | 168-170 °C | |

| Boiling Point | 377.3 °C at 760 mmHg (predicted) | |

| Density | 1.266 g/cm³ (predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While complete, assigned raw spectra are not publicly available, references to spectral data from commercial sources exist.[3] The expected spectral features are outlined below.

| Spectroscopy | Data/Expected Features | Source |

| ¹H NMR | Spectra available from Sigma-Aldrich. | [3] |

| ¹³C NMR | Data may be available from commercial suppliers. | [4] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 182. | [4] |

| Infrared (IR) | Spectra available from Sigma-Aldrich. Expected peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), N=O (nitro), and C-O (ether) stretches. | [3] |

Synthesis

Representative Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related nitroaniline compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Acetylation of 3-Methoxy-6-methylaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-6-methylaniline in glacial acetic acid.

-

Add acetic anhydride to the solution and stir at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-water to precipitate the N-(5-methoxy-2-methylphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide

-

To a cooled (0-5 °C) solution of N-(5-methoxy-2-methylphenyl)acetamide in concentrated sulfuric acid, slowly add fuming nitric acid dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

-

Suspend the N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.

Synthesis Workflow Diagram

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule—a substituted nitroaniline and a methoxy group—are found in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for drug discovery.

Potential Anticancer Activity

Nitroaromatic compounds, including nitroanilines, have been investigated for their anticancer properties. The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules.

A study on a series of thiosemicarbazide derivatives, which are also nitrogen-containing aromatic compounds, showed cytotoxicity against melanoma cells.[7] Furthermore, the evaluation of other anticancer drugs against various human tumor cell lines is often conducted using in vitro cell-based assays like the MTT assay.[8] It is plausible that this compound could be screened for anticancer activity against a panel of cancer cell lines, such as those from breast, lung, or liver cancer.

Potential Antimicrobial Activity

Substituted anilines and nitroaromatic compounds have a long history of use as antimicrobial agents. A study on 2-methyl-5-nitroaniline derivatives demonstrated their in vitro antimicrobial activity against a range of bacteria.[9] The mechanism of action of nitroaromatic antimicrobials often involves the reduction of the nitro group to generate radical species that are toxic to microbial cells.

Role of Methoxy and Nitro Groups in Drug Design

The methoxy and nitro functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The methoxy group can alter a compound's solubility, lipophilicity, and metabolic stability, and can also participate in hydrogen bonding with biological targets. The nitro group, as mentioned, can be a pharmacophore for anticancer and antimicrobial activity through its bioreductive activation.

Proposed Biological Screening Workflow

Safety and Handling

Based on available safety data sheets, this compound is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[10] It is also reported to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with a well-defined set of physical and chemical properties. While specific, detailed experimental and biological data in the public domain are limited, its structural features suggest it may be a valuable intermediate for the synthesis of more complex molecules and a potential scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential. This technical guide serves as a starting point for such endeavors.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, TECH., 95(106579-00-4) MS spectrum [chemicalbook.com]

- 5. azom.com [azom.com]

- 6. magritek.com [magritek.com]

- 7. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SDS of this compound, Safety Data Sheets, CAS 106579-00-4 - chemBlink [ww.chemblink.com]

- 11. 5-Methoxy-2-nitroaniline, 98% | Fisher Scientific [fishersci.ca]

physical and chemical properties of 5-Methoxy-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methoxy-2-methyl-4-nitroaniline, a key chemical intermediate. This document details experimental protocols for its synthesis, purification, and characterization, and presents its core properties in a clear, tabular format for ease of reference.

Core Physical and Chemical Properties

This compound is a substituted nitroaniline with the chemical formula C₈H₁₀N₂O₃. Its structural and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 182.18 g/mol | --INVALID-LINK-- |

| Melting Point | 168-170 °C | --INVALID-LINK-- |

| Boiling Point | 377.3 °C at 760 mmHg (Predicted) | ChemSrc |

| Appearance | Yellow to orange crystalline solid (Expected) | General knowledge of nitroanilines |

| CAS Number | 106579-00-4 | --INVALID-LINK-- |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process involving the acetylation of a substituted aniline, followed by nitration and subsequent hydrolysis.

Experimental Protocol: Synthesis

A plausible synthetic route starting from 3-methoxy-6-methylaniline is outlined below. This protocol is adapted from established methods for the synthesis of similar nitroaniline compounds.[1][2][3]

Step 1: Acetylation of 3-methoxy-6-methylaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-6-methylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-acetylated product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(5-methoxy-2-methylphenyl)acetamide.

Step 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide

-

In a flask maintained at 0-5 °C with an ice bath, dissolve the N-(5-methoxy-2-methylphenyl)acetamide from the previous step in concentrated sulfuric acid.

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide.

-

Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

-

Suspend the dried N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

If acidic hydrolysis is used, cool the reaction mixture and carefully neutralize with a base (e.g., sodium carbonate solution) to precipitate the final product. If basic hydrolysis is used, the product may precipitate upon cooling.

-

Filter the resulting solid, wash with water, and dry to obtain crude this compound.

Experimental Protocol: Purification

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[4][5][6]

-

Solvent Selection : Screen for a suitable solvent or solvent pair. Ethanol, methanol, or a mixture of ethanol and water are often effective for nitroanilines. The ideal solvent should dissolve the compound well at its boiling point and poorly at low temperatures.

-

Dissolution : In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.

-

Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol:

A ¹H NMR spectrum can be recorded on a 300 or 400 MHz spectrometer.[7] A small amount of the purified solid is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.

Expected ¹H NMR Data (in CDCl₃, predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | s | 1H | Ar-H (proton between nitro and methoxy groups) |

| ~6.5-6.8 | s | 1H | Ar-H (proton adjacent to the amino group) |

| ~4.0-4.5 | br s | 2H | -NH₂ |

| ~3.8-4.0 | s | 3H | -OCH₃ |

| ~2.1-2.3 | s | 3H | -CH₃ |

Note: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.[8]

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, with a higher number of scans due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data (in CDCl₃, predicted):

| Chemical Shift (ppm) | Assignment |

| ~150-155 | C-OCH₃ |

| ~140-145 | C-NO₂ |

| ~135-140 | C-NH₂ |

| ~120-130 | C-CH₃ |

| ~110-120 | Ar-CH |

| ~100-110 | Ar-CH |

| ~55-60 | -OCH₃ |

| ~15-20 | -CH₃ |

FT-IR Spectroscopy

Experimental Protocol:

An FT-IR spectrum of the solid sample can be obtained using a Fourier Transform Infrared spectrometer, typically employing the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[9][10][11]

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretching (asymmetric and symmetric) of the primary amine |

| 2850-3000 | C-H stretching of the methyl and methoxy groups |

| ~1600-1640 | N-H bending (scissoring) of the primary amine |

| ~1500-1550 | Asymmetric NO₂ stretching |

| ~1300-1350 | Symmetric NO₂ stretching |

| ~1200-1280 | Aryl C-O stretching (asymmetric) |

| ~1000-1050 | Aryl C-O stretching (symmetric) |

Mass Spectrometry

Experimental Protocol:

Mass spectral data can be acquired using a mass spectrometer, commonly with Electron Ionization (EI) for volatile compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[12]

Expected Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight of the compound. The intensity of this peak may be variable.

-

Key Fragmentation Patterns: Aromatic nitro compounds often exhibit characteristic fragmentation patterns.[13][14][15] Common losses include:

-

Loss of NO₂ (m/z = 136)

-

Loss of NO (m/z = 152)

-

Loss of CH₃ from the methoxy group (m/z = 167)

-

Further fragmentation of the resulting ions.

-

References

- 1. prepchem.com [prepchem.com]

- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 3. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rroij.com [rroij.com]

- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

5-Methoxy-2-methyl-4-nitroaniline molecular structure and formula

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Formula

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), a nitro group (-NO₂), and an amino group (-NH₂).

-

Chemical Formula: C₈H₁₀N₂O₃[1]

-

IUPAC Name: this compound[2]

-

SMILES: CC1=CC(=C(C=C1N)OC)--INVALID-LINK--[O-][2]

Below is a two-dimensional diagram of the molecular structure of this compound.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 182.18 g/mol | [2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 182.06914219 Da | [2] |

| Monoisotopic Mass | 182.06914219 Da | [2] |

| Topological Polar Surface Area | 81.1 Ų | [2] |

| Heavy Atom Count | 13 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed literature. However, a general synthesis can be inferred from the procedures for structurally similar compounds, such as 5-methoxy-2-nitroaniline.[3] The synthesis would likely involve the nitration of a substituted aniline precursor.

General Hypothetical Synthesis Workflow:

A plausible synthetic route would start with the acetylation of the amino group of a suitable methoxytoluidine precursor to protect it. This would be followed by nitration of the aromatic ring. The directing effects of the existing substituents would be crucial in achieving the desired substitution pattern. Finally, deprotection of the amino group would yield the target compound.

Caption: A generalized workflow for the synthesis and characterization of an aniline derivative.

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds. The actual experimental conditions, such as reagents, solvents, reaction times, and temperatures, would need to be optimized for the specific synthesis of this compound.

Applications and Biological Activity

This compound is primarily designated as a chemical for research purposes.[4] Its utility in specific applications, such as in proteomics research, has been noted, although detailed studies outlining its biological activity or specific roles are limited in publicly available literature.[1] As an aromatic amine with nitro and methoxy functional groups, it holds potential as an intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and other specialty chemicals.

The following diagram illustrates a logical workflow for the initial investigation of a novel chemical compound like this compound in a research setting.

Caption: Logical workflow for the characterization and screening of a new chemical entity.

References

FT-IR Spectroscopic Analysis of 5-Methoxy-2-methyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-Methoxy-2-methyl-4-nitroaniline. While experimental data for this specific compound is not publicly available, this document outlines the expected spectral features based on the analysis of structurally related molecules. It includes a detailed experimental protocol for obtaining the FT-IR spectrum of a solid organic compound and presents a representative data table of expected vibrational frequencies. Furthermore, this guide illustrates the logical workflow of the spectroscopic analysis process through a Graphviz diagram. This information is intended to serve as a valuable resource for researchers involved in the characterization and analysis of nitroaniline derivatives.

Introduction

This compound is an aromatic organic compound containing several key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a methoxy group (-OCH₃), and a substituted benzene ring. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules. By identifying the characteristic absorption bands of these functional groups, FT-IR spectroscopy can be used to confirm the identity and purity of this compound, as well as to study its molecular structure and potential intermolecular interactions.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium | C-H stretching of the aromatic ring |

| 2980 - 2850 | Medium to Weak | C-H stretching of the methyl and methoxy groups |

| 1640 - 1600 | Strong | N-H bending (scissoring) of the primary amine |

| 1590 - 1450 | Medium to Strong | C=C stretching of the aromatic ring |

| 1550 - 1490 | Strong | Asymmetric NO₂ stretching of the nitro group |

| 1360 - 1320 | Strong | Symmetric NO₂ stretching of the nitro group |

| 1280 - 1200 | Strong | Asymmetric C-O-C stretching of the methoxy group |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching of the methoxy group |

| 900 - 675 | Medium to Weak | C-H out-of-plane bending of the aromatic ring |

Note: This data is representative and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

A standard and reliable method for obtaining the FT-IR spectrum of a solid organic compound like this compound is the KBr pellet technique. This method involves intimately mixing the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for minimizing light scattering and obtaining a high-quality spectrum.

-

Pellet Formation: Carefully transfer the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly.

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Collection: Record the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

Data Analysis: Process the obtained spectrum to identify the characteristic absorption bands and compare them with the expected frequencies.

Alternative methods for solid sample analysis include the thin solid film method, where the sample is dissolved in a volatile solvent and deposited on an IR-transparent window (e.g., NaCl or KBr plate), and the Nujol mull technique, where the solid is ground with a mulling agent (mineral oil) to form a paste that is then pressed between two IR-transparent windows.[1][2][3]

Workflow and Data Interpretation

The process of FT-IR spectroscopic analysis, from sample preparation to final interpretation, follows a logical sequence. The following diagram illustrates this workflow.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules such as this compound. Although experimental data for this specific compound is limited, a comprehensive understanding of its expected spectral features can be derived from the analysis of related compounds. The detailed experimental protocol and the logical workflow provided in this guide offer a solid framework for researchers and professionals in the field of drug development and chemical analysis to effectively utilize FT-IR spectroscopy for the characterization of novel compounds. It is recommended that the predicted spectral data be confirmed through experimental verification for conclusive analysis.

References

In-Depth Technical Guide: Mass Spectrometry of 5-Methoxy-2-methyl-4-nitroaniline

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxy-2-methyl-4-nitroaniline (C₈H₁₀N₂O₃), a compound relevant in various chemical synthesis processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of analytical workflows and fragmentation patterns.

Mass Spectrometry Data

The mass spectral data for this compound is characterized by a distinct molecular ion peak and several key fragment ions. The data presented below has been aggregated from multiple spectral databases. The molecular weight of the compound is 182.18 g/mol .[1]

Table 1: GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion/Structure |

| 182 | 68.0 | [M]⁺, Molecular Ion |

| 167 | Not Available | [M - CH₃]⁺ |

| 152 | Not Available | [M - NO]⁺ |

| 136 | Not Available | [M - NO₂]⁺ |

| 135 | High | [M - NO₂ - H]⁺ |

| 107 | Not Available | [M - NO₂ - H - CO]⁺ |

| 106 | High | [M - NO₂ - CH₂O]⁺ |

| 79 | 23.9 | Phenyl or related fragments |

| 77 | 15.7 | [C₆H₅]⁺ |

Note: Relative intensity values are based on available data and may vary depending on the specific instrumentation and experimental conditions. "High" indicates major peaks noted in spectral data.[1]

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Calibration Standards: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: For analysis of the compound in a matrix (e.g., reaction mixture, environmental sample), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

-

Liquid-Liquid Extraction: Adjust the pH of the aqueous sample, if necessary, and extract with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

-

Solid-Phase Extraction (SPE): Utilize a reversed-phase (e.g., C18) or a hydrophilic-lipophilic balanced (HLB) cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate organic solvent.

-

-

Final Concentration: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (for LC-MS) or a volatile solvent (for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Gas Chromatograph (GC) System: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer (MS) Detector: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan from m/z 40 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred method.

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

-

Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

Start with 5% B.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Desolvation Gas Flow: 800 L/hr.

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM). Proposed transitions would require experimental optimization but could include m/z 183 → 137 (loss of NO₂) and m/z 183 → 166 (loss of NH₃).

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

Caption: A general experimental workflow for GC-MS analysis.

Caption: Proposed fragmentation pathway for this compound.

References

A Technical Guide to the UV-Vis Absorption Spectrum of 5-Methoxy-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the principles and methodologies for determining the UV-Vis absorption spectrum of aromatic nitro compounds, with a specific focus on 5-Methoxy-2-methyl-4-nitroaniline. Due to the limited availability of specific experimental data for this compound in readily accessible scientific literature, this guide utilizes data from the closely related and well-characterized compound, 4-nitroaniline, as an illustrative example. The guide details a comprehensive experimental protocol for UV-Vis spectroscopic analysis and presents a logical workflow for data acquisition and interpretation.

Introduction to UV-Vis Spectroscopy of Nitroaromatic Compounds

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1] Molecules containing chromophores, such as the nitro (-NO₂) and amino (-NH₂) groups, as well as aromatic rings, exhibit characteristic absorption of UV or visible light.[1] In nitroaromatic compounds like this compound, the electronic transitions, primarily π → π* and n → π*, are influenced by the substitution pattern on the benzene ring. The methoxy (-OCH₃) and methyl (-CH₃) groups, being electron-donating, and the nitro group, being strongly electron-withdrawing, collectively affect the energy of these transitions and thus the wavelength of maximum absorption (λmax).

While extensive searches of scientific databases and literature did not yield specific UV-Vis absorption data for this compound, the principles of analysis can be effectively demonstrated using 4-nitroaniline as a model compound. The presence of conjugated π systems in these molecules results in strong absorption in the UV-Vis region.[2]

UV-Vis Absorption Data (Illustrative Example: 4-Nitroaniline)

The following table summarizes the UV-Vis absorption data for 4-nitroaniline in various solvents. It is important to note that the solvent environment can significantly influence the λmax due to solvatochromic effects.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| 4-Nitroaniline | Water | 380 | Not specified | [3] |

| 4-Nitroaniline | Aqueous KClO₄ (0.1 M) | 395 | Not specified | [4] |

| 4-Nitroaniline | Aqueous HClO₄ (0.1 M) | Not specified | Not specified | [4] |

Note: The molar absorptivity for 4-nitroaniline is often used in kinetic studies of enzyme assays where p-nitroaniline is a product, with values around 8,800 to 13,500 M⁻¹cm⁻¹ at wavelengths from 410 to 380 nm, respectively.

Detailed Experimental Protocol for UV-Vis Spectroscopic Analysis

This section outlines a general yet detailed protocol for determining the UV-Vis absorption spectrum of a nitroaromatic compound such as this compound.

3.1. Materials and Equipment

-

Analyte: this compound (or a suitable analog like 4-nitroaniline)

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or water). The choice of solvent is critical and should be one in which the analyte is soluble and that does not absorb in the spectral region of interest.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.[1]

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Analytical balance: For precise weighing of the analyte.

3.2. Preparation of Standard Solutions

-

Stock Solution Preparation: Accurately weigh a precise amount of the analyte (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution.[5] This is crucial for establishing a calibration curve if quantitative analysis is intended.[1]

3.3. Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place this cuvette in both the reference and sample holders of the spectrophotometer and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute standard solution before filling it with that solution. Place the cuvette in the sample holder and record the UV-Vis spectrum over a desired wavelength range (e.g., 200-600 nm).

-

Repeat for all Standards: Repeat the measurement for all the prepared standard solutions, proceeding from the most dilute to the most concentrated.

-

Data Analysis: From the recorded spectra, determine the wavelength of maximum absorbance (λmax). If performing quantitative analysis, record the absorbance at λmax for each standard and plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert Law.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the UV-Vis absorption spectrum of a chemical compound.

Caption: Experimental workflow for UV-Vis spectroscopy.

Conclusion

References

An In-Depth Technical Guide to the Solubility Profile of 5-Methoxy-2-methyl-4-nitroaniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive framework for determining and understanding the solubility of 5-Methoxy-2-methyl-4-nitroaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the requisite experimental protocols and data presentation formats to enable researchers to generate and report this critical information accurately.

Introduction

This compound is an aromatic amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for its purification, crystallization, and formulation development. This technical guide outlines the standard methodologies for determining the solubility of this compound and provides templates for the systematic presentation of the acquired data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1] |

| CAS Number | 106579-00-4 | [2] |

| Appearance | - | - |

| Melting Point | - | - |

| pKa | - | - |

Note: Experimentally determined values for appearance and melting point should be reported.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[3]

3.1. Materials

-

Solute: this compound (purity ≥ 99%)

-

Solvents: A range of analytical grade organic solvents should be selected to cover a spectrum of polarities and hydrogen bonding capabilities. Recommended solvents include:

-

Alcohols: Methanol, Ethanol, Isopropanol, n-Butanol

-

Esters: Ethyl acetate, Methyl acetate

-

Ketones: Acetone, 2-Butanone

-

Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

-

Aromatic Hydrocarbons: Toluene

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator capable of maintaining temperature to within ±0.1 K

-

Screw-capped vials or flasks

-

Magnetic stirrers and stir bars or an orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

3.2. Experimental Procedure

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Workflow for isothermal shake-flask solubility measurement.

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter. The filtration step is critical to remove any undissolved solid particles. To avoid precipitation, the syringe and filter should be pre-heated (for temperatures above ambient) or pre-cooled (for temperatures below ambient) to the experimental temperature.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Calculation: The mole fraction solubility (x), mass fraction solubility (w), and solubility in grams per 100 g of solvent (S) are calculated using the following equations:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

w = m₁ / (m₁ + m₂)

S = (m₁ / m₂) * 100

where:

-

m₁ and M₁ are the mass and molar mass of the solute, respectively.

-

m₂ and M₂ are the mass and molar mass of the solvent, respectively.

-

3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of aromatic amines.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good separation and peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector set to the λ_max of this compound.

-

Quantification: Based on a calibration curve of peak area versus concentration.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and modeling.

Table 2: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

| T (K) | Methanol | Ethanol | Ethyl Acetate | Acetone | Toluene | Dichloromethane |

| 278.15 | ||||||

| 283.15 | ||||||

| 288.15 | ||||||

| 293.15 | ||||||

| 298.15 | ||||||

| 303.15 | ||||||

| 308.15 | ||||||

| 313.15 | ||||||

| 318.15 | ||||||

| 323.15 |

Table 3: Mass Fraction Solubility (w) of this compound in Various Organic Solvents at Different Temperatures (K)

| T (K) | Methanol | Ethanol | Ethyl Acetate | Acetone | Toluene | Dichloromethane |

| 278.15 | ||||||

| 283.15 | ||||||

| 288.15 | ||||||

| 293.15 | ||||||

| 298.15 | ||||||

| 303.15 | ||||||

| 308.15 | ||||||

| 313.15 | ||||||

| 318.15 | ||||||

| 323.15 |

Table 4: Solubility ( g/100g of solvent) of this compound in Various Organic Solvents at Different Temperatures (K)

| T (K) | Methanol | Ethanol | Ethyl Acetate | Acetone | Toluene | Dichloromethane |

| 278.15 | ||||||

| 283.15 | ||||||

| 288.15 | ||||||

| 293.15 | ||||||

| 298.15 | ||||||

| 303.15 | ||||||

| 308.15 | ||||||

| 313.15 | ||||||

| 318.15 | ||||||

| 323.15 |

Data Correlation and Thermodynamic Modeling

The temperature dependence of solubility can be correlated using various thermodynamic models. The modified Apelblat equation is a commonly used semi-empirical model that provides a good fit for many systems.

The logical relationship for data analysis and modeling is as follows:

Caption: Logical workflow for solubility data analysis.

By applying these models, important thermodynamic parameters of dissolution, such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can be calculated. This information provides insights into the dissolution process, indicating whether it is endothermic or exothermic, and entropy- or enthalpy-driven.

Conclusion

This technical guide provides a comprehensive framework for the systematic determination and presentation of the solubility profile of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the provided templates for data organization, researchers can generate high-quality, comparable solubility data. This information is essential for the efficient design of crystallization processes, optimization of reaction conditions, and development of formulations involving this compound. The lack of publicly available data highlights the importance of conducting and disseminating such fundamental studies.

References

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and relevant experimental protocols for 5-Methoxy-2-methyl-4-nitroaniline (CAS No: 106579-00-4). This compound is a valuable intermediate in organic synthesis, particularly in the development of azo dyes and potentially in the synthesis of novel pharmaceutical compounds.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 106579-00-4 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| Melting Point | 168-170°C | [1][4] |

| Boiling Point | 377.3°C at 760 mmHg | [1] |

| Density | 1.266 g/cm³ | [1] |

| IUPAC Name | This compound | [2] |

Experimental Protocols

Melting Point Determination via the Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The capillary method is a widely used and pharmacopeia-accepted technique for accurate melting point determination.[5]

Materials:

-

This compound sample

-

Capillary tubes (1.3–1.8 mm outer diameter, 0.1–0.2 mm wall thickness)[5]

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound into a clean, dry mortar.

-

Gently grind the sample into a fine powder using the pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the compound.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample down into the bottom.

-

Repeat until the sample is packed to a height of 2–3 mm.[5]

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a heating rate. For a preliminary, rapid determination, a rate of 10°C/min can be used.[5] For a precise measurement, a slower heating rate of 1–2°C/min is recommended as the temperature approaches the expected melting point.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid particle melts (the end of melting or "clear point").[5] This range is the melting point of the sample.

-

-

Post-Measurement:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Logical Workflow Visualization

While specific signaling pathways for this compound are not extensively documented, a common application for nitroaniline derivatives is in the synthesis of other chemical entities, such as azo dyes.[6] The following diagram illustrates a generalized logical workflow for a synthetic process involving a nitroaniline derivative.

Caption: Generalized synthetic workflow for a nitroaniline.

References

Synthesis of 5-Methoxy-2-methyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented synthetic pathway for the preparation of 5-Methoxy-2-methyl-4-nitroaniline, a valuable substituted aniline intermediate in various chemical and pharmaceutical research applications. The synthesis is presented as a three-step process commencing with the commercially available precursor, 2-Methoxy-5-methylaniline.

The described pathway involves an initial protection of the amine functionality via acetylation, followed by a regioselective nitration, and concluding with a deprotection step to yield the target compound. This method is advantageous as the acetylation of the amino group mitigates its high reactivity and susceptibility to oxidation, while also directing the subsequent electrophilic nitration to the desired position on the aromatic ring.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties of Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methoxy-5-methylaniline | 120-71-8 | C₈H₁₁NO | 137.18 | 50-52 |

| N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide | 361162-90-5 | C₁₀H₁₂N₂O₄ | 224.21 | Not available |

| This compound | 106579-00-4 | C₈H₁₀N₂O₃ | 182.18 | 168-170 |

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence:

-

Acetylation: 2-Methoxy-5-methylaniline is reacted with acetic anhydride to form the acetylated intermediate, N-(2-methoxy-5-methylphenyl)acetamide. This step protects the amino group.

-

Nitration: The intermediate, N-(2-methoxy-5-methylphenyl)acetamide, undergoes electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. The acetylamino and methoxy groups direct the nitro group to the C4 position.

-

Hydrolysis: The resulting N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is subjected to acid-catalyzed hydrolysis to remove the acetyl group and yield the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are based on established and analogous procedures for similar chemical transformations.

Step 1: Synthesis of N-(2-methoxy-5-methylphenyl)acetamide (Acetylation)

This protocol is adapted from standard procedures for the acetylation of anilines.

Materials:

-

2-Methoxy-5-methylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxy-5-methylaniline (1.0 equivalent) in glacial acetic acid.

-

To the stirred solution, slowly add acetic anhydride (1.1 equivalents).

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acetic acid.

-

Dry the product, N-(2-methoxy-5-methylphenyl)acetamide, under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Step 2: Synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (Nitration)

This protocol is based on established methods for the nitration of activated aromatic compounds. Caution: This reaction is highly exothermic and should be performed with strict temperature control in a fume hood.

Materials:

-

N-(2-methoxy-5-methylphenyl)acetamide

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add N-(2-methoxy-5-methylphenyl)acetamide (1.0 equivalent) to concentrated sulfuric acid at a temperature maintained between 0 and 5 °C using an ice-salt bath.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents), keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid via the dropping funnel. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will cause the nitrated product to precipitate.

-

Collect the solid product, N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

-

Dry the product under vacuum.

Step 3: Synthesis of this compound (Hydrolysis)

This protocol describes the acid-catalyzed deacetylation of the nitro-intermediate.

Materials:

-

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

-

Concentrated hydrochloric acid or sulfuric acid

-

Ethanol (optional, to aid solubility)

-

Sodium hydroxide solution (e.g., 10 M)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, suspend N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (1.0 equivalent) in a mixture of water and a sufficient amount of concentrated hydrochloric or sulfuric acid. Ethanol can be added to improve solubility if needed.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the free amine product.

-

Collect the solid this compound by vacuum filtration.

-

Wash the product with cold deionized water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product. Dry the purified product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the reaction steps.

Caption: Synthetic workflow for this compound.

Caption: Logical steps in the synthesis of this compound.

Navigating the Safety Profile of 5-Methoxy-2-methyl-4-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 5-Methoxy-2-methyl-4-nitroaniline (CAS Number: 134-19-0), a chemical intermediate of interest in pharmaceutical and chemical research. A thorough understanding of its hazard profile is paramount for ensuring safe handling, storage, and use in a laboratory and manufacturing setting. This document consolidates critical data from various Safety Data Sheets (SDS) and chemical safety sources to facilitate a robust risk assessment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and acute toxicity upon exposure through oral, dermal, and inhalation routes. It is also recognized as a skin and eye irritant and may cause respiratory irritation.

The following table summarizes the GHS classification for this compound.

| Hazard Class | Hazard Category | GHS Code | Description |

| Flammable solids | Category 1 | H228 | Flammable solid[1] |

| Acute toxicity, oral | Category 4 | H302 | Harmful if swallowed[1][2] |

| Acute toxicity, dermal | Category 4 | H312 | Harmful in contact with skin[1][2] |

| Acute toxicity, inhalation | Category 4 | H332 | Harmful if inhaled[1][2] |

| Skin corrosion/irritation | Category 2 | H315 | Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | Category 2A | H319 | Causes serious eye irritation[1][2] |

| Specific target organ toxicity, single exposure | Category 3 | H335 | May cause respiratory irritation[1][2] |

GHS Pictograms:

The following pictograms are associated with the hazards of this compound:

-

Flame: Indicates a flammable hazard.

-

Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation.

-

Health Hazard: May be used to indicate respiratory sensitization or other specific target organ toxicity.

Hazard Statements and Precautionary Measures

A comprehensive understanding of the hazard (H) and precautionary (P) statements is crucial for safe handling.

Hazard Statements (H-Statements):

| Code | Statement |

| H228 | Flammable solid[1] |

| H302 | Harmful if swallowed[1][2] |

| H312 | Harmful in contact with skin[1][2] |

| H315 | Causes skin irritation[1][2] |

| H319 | Causes serious eye irritation[1][2] |

| H332 | Harmful if inhaled[1][2] |

| H335 | May cause respiratory irritation[1][2] |

Precautionary Statements (P-Statements):

The following table outlines the recommended precautionary measures to minimize risks associated with handling this compound.

| Category | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P240 | Ground and bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P370+P378 | In case of fire: Use appropriate media to extinguish. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

While detailed experimental protocols for toxicological studies are not publicly available in standard safety data sheets, the GHS classifications are derived from such data. The "Harmful" classification for acute toxicity (oral, dermal, inhalation) indicates that significant adverse health effects can occur upon exposure. The irritation data suggests that direct contact with the skin and eyes will cause inflammation and potential damage.

Experimental Protocols

Detailed experimental methodologies for determining the specific toxicological endpoints (e.g., LD50, skin irritation assays) for this compound are not provided in the publicly accessible safety data sheets. These studies are typically conducted by or for the manufacturer according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and the full reports are generally not publicly disclosed.

Hazard Communication and Response Workflow

The following diagram illustrates the logical workflow for communicating the hazards of this compound and the appropriate response measures.

Caption: Hazard communication and response workflow for this compound.

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any handling or use of this substance. Always refer to the most current and complete Safety Data Sheet provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and a plausible synthetic pathway for 5-Methoxy-2-methyl-4-nitroaniline. The synthesis is predicated on established chemical transformations and draws from detailed protocols for analogous compounds, offering a robust framework for its laboratory-scale preparation. All quantitative data from cited experimental procedures are summarized in structured tables for clear comparison, and the proposed synthetic workflow is visualized using a process diagram.

Proposed Synthetic Pathway

The most logical and well-supported route to this compound commences with the starting material 3-methoxy-2-methylaniline . The synthesis proceeds through a three-step sequence involving:

-

Acetylation of the amino group of 3-methoxy-2-methylaniline to form N-(3-methoxy-2-methylphenyl)acetamide. This step serves to protect the amine functionality and to direct the subsequent electrophilic nitration.

-

Nitration of the resulting acetanilide. The ortho-, para-directing methoxy group and the ortho-directing acetamido group work in concert to selectively install the nitro group at the C4 position.

-

Hydrolysis of the acetamido group to yield the final product, this compound.

The overall proposed synthetic scheme is depicted below.

Caption: Proposed three-step synthesis of this compound.

Starting Material: 3-Methoxy-2-methylaniline

The key starting material, 3-methoxy-2-methylaniline, can be synthesized from 2-methyl-3-nitroanisole via catalytic hydrogenation.

Experimental Protocol: Synthesis of 3-Methoxy-2-methylaniline

This procedure is adapted from a general method for the reduction of a nitro group on an aromatic ring.

-

A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole in 300 mL of ethanol is prepared.

-

To this solution, 9.98 g of a suspension of 5% palladium on carbon (wet) in 100 mL of ethanol is added.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 3 hours.

-

Upon completion of the reaction, the mixture is filtered through diatomaceous earth to remove the catalyst.

-

The filtrate is concentrated under vacuum to yield 3-methoxy-2-methylaniline.[1]

| Parameter | Value | Reference |

| Starting Material | 2-methyl-3-nitroanisole | [1] |

| Reagents | 5% Palladium on Carbon, Hydrogen | [1] |

| Solvent | Ethanol | [1] |

| Reaction Time | 3 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | Quantitative | [1] |

Step-by-Step Synthesis of this compound

The following sections detail the proposed experimental protocols for each step of the synthesis, based on procedures for structurally similar molecules.

Step 1: Acetylation of 3-Methoxy-2-methylaniline

This protocol is based on the acetylation of other substituted anilines.

-

In a suitable reaction vessel, dissolve 3-methoxy-2-methylaniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for several hours or gently heat to ensure complete reaction.

-

Pour the reaction mixture into ice-water to precipitate the N-(3-methoxy-2-methylphenyl)acetamide.

-

Collect the solid product by filtration, wash with water, and dry.

| Parameter | Example Value | Reference (Analogous) |

| Starting Material | 3-methoxyaniline (2.21 g) | [2] |

| Reagents | Acetic Anhydride (10 ml) | [2] |

| Solvent | Glacial Acetic Acid (3 ml) | [2] |

| Reaction Time | 1 hour | [2] |

| Temperature | Room Temperature | [2] |

Step 2: Nitration of N-(3-Methoxy-2-methylphenyl)acetamide

The regioselectivity of this nitration is directed by the activating methoxy group and the moderately activating acetamido group to the desired 4-position. The following protocol is adapted from the nitration of N-phenylacetamide and other similar compounds.[3]

-

Dissolve the N-(3-methoxy-2-methylphenyl)acetamide from the previous step in a minimal amount of glacial acetic acid or sulfuric acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

-

Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

| Parameter | Example Value | Reference (Analogous) |

| Starting Material | N-phenylacetamide (6.75 g) | [3] |

| Reagents | Nitric Acid (3.5 ml), Sulfuric Acid (5 ml) | [3] |

| Solvent | Glacial Acetic Acid (10 ml), Sulfuric Acid (10 ml) | [3] |

| Reaction Time | 30 minutes post-addition | [3] |

| Temperature | 0-5 °C | [3] |

Step 3: Hydrolysis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

The final step is the deprotection of the amino group via acid or base-catalyzed hydrolysis. An acidic hydrolysis protocol is provided below, adapted from a similar deprotection.[2]

-

Suspend the N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in a solution of hydrochloric acid (e.g., 4N HCl).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography.

| Parameter | Example Value | Reference (Analogous) |

| Starting Material | N-(5-methoxy-2-nitrophenyl)acetamide | [2] |

| Reagents | 4N Hydrochloric Acid (45 ml) | [2] |

| Reaction Time | 2 hours | [2] |

| Temperature | Reflux | [2] |

| Purification | Silica Gel Chromatography | [2] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the overall workflow from starting material to purified product.

Caption: Detailed workflow for the synthesis and purification of this compound.

Disclaimer: The provided experimental protocols are based on analogous reactions and should be adapted and optimized for the specific synthesis of this compound in a laboratory setting by qualified personnel. Standard laboratory safety procedures should be strictly followed.

References

Chemical suppliers for 5-Methoxy-2-methyl-4-nitroaniline

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound (CAS No: 106579-00-4), including its chemical properties, a comparative summary of commercial suppliers, and detailed experimental methodologies for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring this chemical intermediate.

Chemical Properties and Identification

This compound is a nitroaromatic compound with the molecular formula C8H10N2O3.[1] It is also known by synonyms such as 5-Amino-4-methyl-2-nitroanisole.[2][3] The structural and key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 106579-00-4 | [1][4] |

| Molecular Formula | C8H10N2O3 | [1] |

| Molecular Weight | 182.18 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Melting Point | 168-170 °C | [2] |

| SMILES | CC1=CC(=C(C=C1N)OC)--INVALID-LINK--[O-] | [5] |

| InChIKey | PEIGETRPPZVBHT-UHFFFAOYSA-N | [5] |

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The following table provides a comparative summary of offerings from several notable suppliers. It is recommended to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Catalog Number | Purity | Quantity/Price | Notes |

| Amerigo Scientific | CBB1099017ATL | 95% | $288 (quantity not specified) | For Research Use Only.[6] |

| Santa Cruz Biotechnology | sc-267996 | Not specified | Contact for pricing | For Research Use Only. A Certificate of Analysis with lot-specific data is available.[1] |

| Pharmaffiliates | PA2709841 | High Purity | Login for price and availability | Useful research chemical.[4] |

| career henan chemical co | Not specified | 99% | Min. Order: 1KG, Supply Ability: 100KG | Technical grade (95%) also available.[2] |

Experimental Protocols

Synthesis of a Structurally Related Compound: 5-Methoxy-2-nitroaniline

The following protocol for the synthesis of 5-methoxy-2-nitroaniline may serve as a foundational method for the synthesis of this compound, likely requiring adaptation of the starting material to 3-methoxy-4-methylaniline.

Procedure:

-

A solution of 3-methoxyaniline (2.21 g) in acetic acid (3 ml) and acetic anhydride (10 ml) is stirred at room temperature for 1 hour.[7]

-

The solution is then cooled to 5°C, and 60% nitric acid (1 ml) is added dropwise with continuous stirring.[7]

-

After the addition, the cooling bath is removed, allowing the solution temperature to rise to 60°C.[7]

-

Once the solution cools to room temperature, it is poured into ice-water (100 ml) and neutralized with sodium hydroxide.[7]

-

The separated crystals are collected by suction and washed with water.[7]

-

To the collected crystals, 4N hydrochloric acid (45 ml) is added, and the mixture is refluxed for 2 hours.[7]

-

The reaction mixture is then made alkaline with sodium hydroxide and extracted with ethyl acetate.[7]

-

The organic layer is washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.[7]

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (eluent: chloroform) to yield 5-methoxy-2-nitroaniline.[7]

Analytical Methodologies

Accurate determination of purity and impurity profiles is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for the analysis of nitroaniline compounds.

3.2.1. High-Performance Liquid Chromatography (HPLC) for Nitroaniline Analysis

This representative HPLC method can be adapted for the analysis of this compound.

-